Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride
Description
Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a synthetic small molecule characterized by a multi-ring heterocyclic core. Its structure includes:
- A tetrahydrothieno[2,3-c]pyridine scaffold substituted with a carbamoyl group at position 3 and an isopropyl group at position 4.
- A phenylsulfonyl-piperazine linker modified with an ethyl carboxylate group.
- A hydrochloride salt formulation to enhance solubility and stability.
Its synthesis involves multi-step coupling reactions, including sulfonamide bond formation and carbamoyl group introduction, as inferred from analogous synthetic routes in the literature .
Properties
IUPAC Name |
ethyl 4-[4-[(3-carbamoyl-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O6S2.ClH/c1-4-36-25(33)28-11-13-30(14-12-28)38(34,35)18-7-5-17(6-8-18)23(32)27-24-21(22(26)31)19-9-10-29(16(2)3)15-20(19)37-24;/h5-8,16H,4,9-15H2,1-3H3,(H2,26,31)(H,27,32);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXRQDDVDICXEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(C)C)C(=O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34ClN5O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates various functional groups that may influence its biological activity. This article explores the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is CHClNOS, with a molecular weight of approximately 600.2 g/mol . The presence of sulfonamide groups suggests potential antibiotic properties, while the heterocyclic components may interact with various biological targets.
The proposed mechanisms of action for this compound likely involve interactions with specific enzymes or receptors within biological systems. Research indicates that compounds with similar structures can inhibit protein kinases or modulate neurotransmitter systems. This suggests that this compound may have applications in treating neurological disorders and certain types of cancer .
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to Ethyl 4-((4-((3-carbamoyl...)). For instance, some derivatives have shown significant cytotoxic effects against various cancer cell lines. The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like Camptothecin .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | KB (Human Oral Cancer) | 0.00054 |
| Compound B | HT-29 (Colon Cancer) | 0.00217 |
| Ethyl derivative | MCF-7 (Breast Cancer) | 0.0585 |
This table illustrates the potency of certain derivatives in inhibiting cancer cell proliferation.
Neuroprotective Effects
Additionally, the compound's structural features suggest potential neuroprotective effects. Research on related compounds indicates they may enhance neurotransmitter signaling or protect against neurodegeneration . Future studies could explore these aspects further.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds structurally similar to Ethyl 4-((4-((3-carbamoyl...)). For example:
- Study on Urease Inhibition : A series of acetamide derivatives were synthesized and tested for biological activity. Some showed significant urease inhibition, which is crucial for certain therapeutic applications .
- Molecular Docking Studies : In silico studies revealed that similar compounds bind effectively to the active sites of target enzymes, providing insights into their mechanism of action and potential efficacy in drug design .
Scientific Research Applications
Ethyl 4-((4-((3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential applications in medicinal chemistry. Its unique molecular structure combines various functional groups, making it a candidate for pharmacological studies.
Chemical Information
Potential Applications and Research Insights
This compound is a heterocyclic sulfonamide, containing nitrogen within its ring structures and sulfonyl groups. Compounds with similar structures may have applications in treating neurological disorders or cancer, potentially by inhibiting certain protein kinases or modulating neurotransmitter systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions under carefully controlled reaction conditions, such as temperature and pH, to ensure high yields and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used to monitor the progress and purity of the reactions.
Chemical Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
The closest structural analogue is Ethyl 4-((4-((3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride (), which differs only in the substituent at position 6 of the thienopyridine ring (methyl vs. isopropyl). Key comparative insights include:
| Property | Target Compound (6-isopropyl) | Methyl Analogue (6-methyl) |
|---|---|---|
| Molecular Weight | ~700 g/mol (estimated) | ~672 g/mol (estimated) |
| Lipophilicity (LogP) | Higher (isopropyl increases lipophilicity) | Lower |
| Solubility | Reduced in aqueous buffers | Improved due to lower LogP |
| Synthetic Accessibility | More challenging (steric hindrance from isopropyl) | Easier |
This trade-off is critical for pharmacokinetic optimization .
Heterocyclic Core Variants
Compounds with related heterocyclic cores but divergent functional groups include:
- tert-Butyl 4-(4-((5-chloro-4-((2-(isopropyl sulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazine-1-carboxylate (): Core: Pyrimidine instead of thienopyridine. Key differences: Chloropyrimidine and tert-butyl carboxylate groups. Implications: The pyrimidine core may confer stronger π-π stacking interactions with enzymes, while the tert-butyl group enhances metabolic stability but reduces solubility .
- Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Core: Imidazopyridine instead of thienopyridine. Key differences: Nitrophenyl and cyano groups.
Functional Group Comparisons
Research Findings and Implications
- Steric Effects : The isopropyl group in the target compound likely improves binding to hydrophobic pockets in target proteins but complicates synthesis and formulation .
- Metabolic Stability: The thienopyridine core may undergo cytochrome P450-mediated oxidation, whereas pyrimidine-based analogues () show greater stability due to tert-butyl protection .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing this compound with high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including piperazine ring formation, sulfonylation, and carbamoylation. Critical steps include:
- Piperazine Ring Construction : Use dihaloalkanes and ethylenediamine under basic conditions to form the core structure .
- Sulfonylation : Optimize reaction temperature (e.g., 0–5°C) to minimize side reactions during sulfonyl group introduction .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol to achieve >95% purity .
- Validation : Confirm purity via HPLC (e.g., mobile phase: methanol/water/0.2 M NaH2PO4/0.4 M tetrabutylammonium hydroxide at pH 5.5) .
Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra to confirm substituent positions, focusing on thieno[2,3-c]pyridine and piperazine proton environments .
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ ion) and detect isotopic patterns for chlorine or sulfur .
- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity and stability under varying pH conditions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Neutralize acidic/basic residues before disposal and segregate halogenated waste .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Variable Selection : Test factors like temperature (30–80°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF) .
- Design Matrix : Use a 2 factorial design to evaluate main effects and interactions. For example, higher temperatures may improve sulfonylation but reduce carbamoylation yields .
- Response Analysis : Apply ANOVA to identify significant factors and derive a predictive model for yield optimization .
Q. How to resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell-based assays) to rule out false positives .
- Data Normalization : Account for variables like cell line heterogeneity or buffer composition (e.g., pH effects on sulfonamide group reactivity) .
- Meta-Analysis : Use software tools (e.g., R or Python) to aggregate data and identify trends obscured by experimental noise .
Q. What computational strategies predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs), focusing on hydrogen bonding with the carbamoyl group and π-π stacking of the thienopyridine ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to predict metabolic pathways, such as sulfonamide hydrolysis or piperazine oxidation .
Methodological Challenges and Solutions
Q. How to address low yields in the final carbamoylation step?
- Solution :
- Catalyst Screening : Test Pd(OAc) or CuI for Ullmann-type couplings, optimizing ligand ratios (e.g., 1,10-phenanthroline) .
- Solvent Effects : Switch from polar aprotic solvents (DMF) to dichloromethane to reduce side reactions .
- In Situ Monitoring : Use FTIR to track carbamoyl group formation (C=O stretch at ~1680 cm) and halt reactions at 90% conversion .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
